Cas no 885958-97-4 (5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid)

5-(3,5-Difluorophenyl)-1,2-oxazole-3-carboxylic acid is a fluorinated heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with a carboxylic acid group at the 3-position and a 3,5-difluorophenyl moiety at the 5-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluorophenyl group enhances metabolic stability and lipophilicity, while the carboxylic acid functionality allows for further derivatization via amidation or esterification. Its rigid isoxazole scaffold contributes to improved binding selectivity in medicinal chemistry applications. The compound is particularly useful in the development of kinase inhibitors and other biologically active molecules requiring fluorine-substituted aromatic systems.
5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid structure
885958-97-4 structure
Product Name:5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid
CAS No:885958-97-4
MF:C10H5F2NO3
MW:225.148409605026
MDL:MFCD06858475
CID:993234
PubChem ID:1519414
Update Time:2025-06-25

5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(3,5-DIFLUOROPHENYL)-ISOXAZOLE-3-CARBOXYLIC ACID
    • 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid
    • MDL: MFCD06858475
    • Inchi: 1S/C10H5F2NO3/c11-6-1-5(2-7(12)3-6)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)
    • InChI Key: LBDHRKQMMXWKFA-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)C1=CC(C(=O)O)=NO1)F

Computed Properties

  • Exact Mass: 225.02400

Experimental Properties

  • PSA: 63.33000
  • LogP: 2.31800

5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid Pricemore >>

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5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid Related Literature

Additional information on 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid

5-(3,5-Difluorophenyl)-1,2-Oxazole-3-Carboxylic Acid: A Comprehensive Overview

The compound 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid (CAS No. 885958-97-4) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of oxazole derivatives, which are known for their versatile applications in drug design and material science. The structure of this compound is characterized by a 1,2-oxazole ring system substituted with a 3,5-difluorophenyl group at the 5-position and a carboxylic acid group at the 3-position. These substituents play a crucial role in determining its chemical properties and biological activity.

Recent studies have highlighted the importance of oxazole derivatives in medicinal chemistry due to their ability to interact with various biological targets. For instance, 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid has shown promising results in inhibiting certain enzymes associated with neurodegenerative diseases. The presence of the difluorophenyl group enhances the molecule's lipophilicity, which is essential for crossing biological membranes and reaching target sites within the body. Additionally, the carboxylic acid group provides acidity and can act as a hydrogen bond donor or acceptor, further modulating the compound's interactions with biological systems.

The synthesis of 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid involves a multi-step process that typically begins with the preparation of the oxazole ring. This is often achieved through cyclization reactions involving β-keto esters or related compounds. The substitution pattern on the oxazole ring is critical for achieving the desired properties. Researchers have employed various strategies to optimize the synthesis process, including microwave-assisted synthesis and catalytic methods, which have significantly improved yields and purity.

In terms of applications, 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid has been explored for its potential in drug delivery systems. Its unique structure allows for functionalization at both the phenyl and carboxylic acid positions, making it an ideal candidate for conjugation with other molecules such as polymers or targeting ligands. Recent advancements in nanotechnology have enabled the use of this compound as a building block for constructing nanoparticles that can deliver therapeutic agents to specific tissues or cells.

The biological activity of 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid has been extensively studied in vitro and in vivo models. Preclinical studies have demonstrated its ability to modulate ion channels and receptors involved in pain signaling pathways. This suggests that it could be developed into a novel analgesic agent with reduced side effects compared to existing drugs. Furthermore, its anti-inflammatory properties have been investigated in models of chronic inflammation, showing potential as an adjunct therapy for inflammatory diseases.

From a structural perspective, 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid exhibits interesting electronic properties due to the electron-withdrawing effects of both the fluorine atoms on the phenyl ring and the carboxylic acid group. These electronic effects influence its reactivity in various chemical transformations. Recent computational studies have provided insights into its electronic structure and how it interacts with other molecules at the quantum level. Such information is invaluable for predicting its behavior in different chemical environments and designing more efficient synthetic routes.

In conclusion, 5-(3,5-difluorophenyl)-1,2-oxazole-3-carboxylic acid (CAS No. 885958-97-4) is a versatile compound with significant potential across multiple disciplines. Its unique structure enables diverse applications ranging from drug discovery to advanced materials science. As research continues to uncover new aspects of its properties and functions, this compound is poised to play an increasingly important role in both academic and industrial settings.

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